Cathepsin C-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cathepsin C-IN-3 is a selective inhibitor of cathepsin C, a lysosomal cysteine protease. Cathepsin C plays a crucial role in the activation of serine proteases in immune cells, such as neutrophils and cytotoxic T lymphocytes. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and conditions characterized by excessive activation of immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin C-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Cathepsin C-IN-3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Cathepsin C-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cathepsin C and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating immune responses and its potential to treat autoimmune and inflammatory diseases.

Medicine: Explored as a therapeutic agent for conditions such as chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Cathepsin C-IN-3 exerts its effects by selectively binding to the active site of cathepsin C, inhibiting its enzymatic activity. This inhibition prevents the activation of downstream serine proteases, thereby reducing inflammation and tissue damage. The molecular targets include neutrophil elastase, cathepsin G, and proteinase 3, which are involved in various inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Brensocatib: Another selective inhibitor of cathepsin C, currently in phase 3 clinical trials for non-cystic fibrosis bronchiectasis.

BI 1291583: A novel inhibitor with a superior in vivo profile for treating bronchiectasis.

Uniqueness

Cathepsin C-IN-3 is unique due to its high selectivity and potency in inhibiting cathepsin C. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for therapeutic development. Compared to similar compounds, this compound has shown enhanced efficacy in preclinical models of inflammatory diseases .

Biological Activity

Cathepsin C (CatC), also known as dipeptidyl peptidase I, is a lysosomal cysteine protease that plays a crucial role in the activation of various serine proteases, particularly those involved in immune responses and inflammation. The compound Cathepsin C-IN-3 is an inhibitor that targets CatC, and its biological activity has significant implications for various diseases, particularly those involving neutrophil serine proteases (NSPs).

Overview of Cathepsin C

Cathepsin C is expressed in various tissues, including the lung, kidney, liver, and spleen. It is essential for the activation of several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G. These enzymes are critical in mediating inflammatory responses and have been implicated in several pathological conditions such as autoimmune diseases, chronic inflammatory disorders, and certain cancers .

CatC functions by cleaving inactive precursors of serine proteases into their active forms. This activation is vital for the immune system's response to pathogens. However, excessive activation of these proteases can lead to tissue damage and contribute to inflammatory diseases. Therefore, inhibiting CatC can potentially mitigate these adverse effects by reducing the activity of NSPs .

Research Findings

Recent studies have highlighted the therapeutic potential of CatC inhibitors like this compound:

- Inhibition Specificity : CatC inhibitors demonstrate high specificity for CatC over other cathepsins. For instance, the inhibitor MOD06051 showed an IC50 value of 1.5 nM for CatC while not affecting other cathepsins even at higher concentrations .

- Impact on Neutrophil Activity : Inhibition of CatC has been shown to decrease the activation of NSPs in neutrophils. This reduction can lead to decreased inflammation and tissue damage in conditions such as bronchiectasis and ANCA-associated vasculitis .

- Clinical Trials : A Phase 2 study (Airleaf) is currently investigating the efficacy and safety of BI 1291583, a novel CatC inhibitor, in patients with bronchiectasis. Early findings suggest that inhibiting CatC may improve symptoms and reduce exacerbations by decreasing airway inflammation .

Case Studies

- Bronchiectasis :

- ANCA-Associated Vasculitis :

Data Tables

| Study | Target Condition | Inhibitor | IC50 (nM) | Key Findings |

|---|---|---|---|---|

| MOD06051 | Neutrophil Activation | MOD06051 | 1.5 | Highly specific for CatC; no effect on other cathepsins |

| Airleaf Trial | Bronchiectasis | BI 1291583 | TBD | Reduced airway inflammation; improved symptoms |

| ANCA Vasculitis Study | ANCA-Associated Vasculitis | Genetic/Pharmacological Inhibition | TBD | Decreased PR3 activation; reduced endothelial injury |

Q & A

Basic Research Questions

Q. How can researchers determine the target specificity of Cathepsin C-IN-3 in enzymatic assays?

To assess specificity, employ competitive inhibition assays using fluorogenic substrates (e.g., Z-Arg-Arg-4MβNA triacetate for cathepsin B) alongside this compound. Measure inhibition kinetics (IC₅₀) across related proteases (e.g., cathepsins B, L, S) to confirm selectivity. Use fluorescence-based detection (λex = 355 nm, λem = 430 nm) to quantify residual enzymatic activity. Include positive controls like E-64 (pan-cathepsin inhibitor) and validate results with orthogonal methods such as Western blotting for downstream substrate cleavage .

Q. What methodologies are recommended for quantifying this compound’s inhibitory activity in cell-based systems?

Use primary cardiomyocytes or fibroblast cultures treated with pro-fibrotic agents (e.g., TGF-β) to model disease states. Measure extracellular matrix (ECM) degradation markers (e.g., collagen I/III ratios) via ELISA or mass spectrometry. Pair this with qPCR to assess Cathepsin C mRNA suppression. Include dose-response curves (1–100 µM) and compare outcomes to known inhibitors (e.g., Balicatib) to contextualize potency .

Q. How should researchers validate the purity and stability of this compound in experimental setups?

Perform HPLC and LC-MS analyses to confirm compound integrity pre- and post-experiment. For stability, incubate this compound in assay buffers (pH 4.5–7.4) and measure degradation over 24–72 hours using UV-Vis spectroscopy. Store aliquots at –80°C in anhydrous DMSO to prevent hydrolysis. Reference NMR and stability data provided by suppliers to establish batch consistency .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound’s role in diabetic cardiovascular complications?

Utilize Zucker Diabetic Fatty (ZDF) rats, which develop atrial fibrillation (AF) and fibrosis akin to human diabetes. Administer this compound orally (e.g., 50 mg/kg/day) and assess atrial structural remodeling via cardiac MRI (e.g., LA volume/time curves) and histology (Masson’s trichrome for fibrosis). Compare outcomes to non-diabetic controls and validate with transgenic mice overexpressing Cathepsin C to isolate mechanistic pathways .

Q. How can contradictory findings about species-specific efficacy of this compound be resolved?

Discrepancies between rodent and human data may arise from differences in protease expression or off-target effects. Conduct cross-species in vitro assays using human atrial tissue samples and rodent cardiomyocytes. Employ RNA-seq to identify conserved vs. species-specific Cathepsin C interactomes. Use CRISPR-Cas9 knockout models to confirm target engagement and rule out compensatory protease activation .

Q. What strategies mitigate limitations in translating preclinical this compound results to clinical applications?

Address translational gaps by:

- Validating findings in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes under hyperglycemic conditions.

- Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

- Using proteome-wide activity-based profiling (ABPP) to identify off-target effects in human plasma and tissues .

Q. Methodological Frameworks for Data Analysis

Q. How should researchers design studies to evaluate this compound’s impact on connexin remodeling?

Apply immunofluorescence and confocal microscopy to assess connexin 43 (Cx43) lateralization in atrial tissue. Quantify Cx43 phosphorylation (Ser368) via Western blot and correlate with electrophysiological data (e.g., AF duration in Langendorff-perfused hearts). Use multivariate regression to link structural changes to functional outcomes, adjusting for covariates like fibrosis extent .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

Employ mixed-effects models to account for intra-subject variability in longitudinal studies. For enzyme kinetics, use nonlinear regression (Michaelis-Menten or Hill equations) to calculate Ki values. Report 95% confidence intervals and effect sizes (Cohen’s d) for preclinical outcomes to ensure reproducibility .

Q. Data Interpretation and Limitations

Q. How can researchers reconcile reduced atrial fibrosis in animal models with limited clinical biomarkers for Cathepsin C inhibition?

Combine preclinical MRI data (e.g., active LA emptying percentage) with circulating biomarkers (e.g., NT-proBNP, galectin-3) in translational cohorts. Perform meta-analyses of existing datasets to identify surrogate endpoints for human trials. Acknowledge limitations in extrapolating rodent AF duration to human paroxysmal/persistent AF .

Q. What are the ethical and practical considerations for long-term this compound administration in vivo?

Adhere to ARRIVE guidelines for animal welfare, monitoring weight loss, organ toxicity (e.g., liver/kidney function tests), and behavioral changes. For human tissue studies, obtain informed consent with explicit disclosure of compound experimental status. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study scope .

Properties

Molecular Formula |

C28H21F3N6OS |

|---|---|

Molecular Weight |

546.6 g/mol |

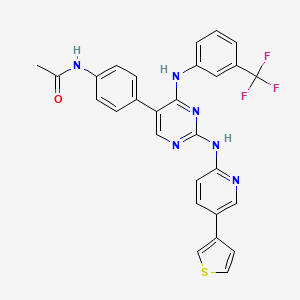

IUPAC Name |

N-[4-[2-[(5-thiophen-3-ylpyridin-2-yl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]phenyl]acetamide |

InChI |

InChI=1S/C28H21F3N6OS/c1-17(38)34-22-8-5-18(6-9-22)24-15-33-27(36-25-10-7-19(14-32-25)20-11-12-39-16-20)37-26(24)35-23-4-2-3-21(13-23)28(29,30)31/h2-16H,1H3,(H,34,38)(H2,32,33,35,36,37) |

InChI Key |

IKADAAAFTZQKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=NC=C(C=C4)C5=CSC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.